molecular formula C23H25NO4 B3222032 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide CAS No. 1211000-10-0

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide

Cat. No.: B3222032
CAS No.: 1211000-10-0
M. Wt: 379.4
InChI Key: JRPAHLANQUZRSV-UHFFFAOYSA-N
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Description

N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which is then functionalized to introduce the xanthene and carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed aminocarbonylation, which allows for the efficient formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to the formation of a wide range of functionalized derivatives.

Scientific Research Applications

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its spirocyclic structure may impart unique binding properties.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide is unique due to the combination of its spirocyclic structure with the xanthene and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(24-14-16-15-26-23(28-16)12-6-1-7-13-23)21-17-8-2-4-10-19(17)27-20-11-5-3-9-18(20)21/h2-5,8-11,16,21H,1,6-7,12-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPAHLANQUZRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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